molecular formula C6H9NO2 B12087745 (2S)-2-Amino-2-(2-furyl)ethan-1-OL

(2S)-2-Amino-2-(2-furyl)ethan-1-OL

Katalognummer: B12087745
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: LRKBGEPUMHLXRV-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-2-(2-furyl)ethan-1-OL: is an organic compound that features a furan ring attached to an amino alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-furyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a furan derivative, such as 2-furylcarbinol.

    Amination: The furan derivative undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under suitable conditions.

    Chiral Resolution: To obtain the (2S)-enantiomer, chiral resolution techniques such as crystallization or chromatography may be employed.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (2S)-2-Amino-2-(2-furyl)ethan-1-OL can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form saturated derivatives, such as 2-amino-2-(2-furyl)ethanol.

    Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution using reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of 2-furylglyoxal.

    Reduction: Formation of 2-amino-2-(2-furyl)ethanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Building Block: (2S)-2-Amino-2-(2-furyl)ethan-1-OL serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-2-(2-furyl)ethan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Furyl)ethan-1-OL: A similar compound with a hydroxyl group instead of an amino group.

    2-Amino-2-(2-thienyl)ethan-1-OL: A compound with a thiophene ring instead of a furan ring.

Uniqueness:

    Structural Features: The presence of both amino and hydroxyl groups attached to a furan ring makes (2S)-2-Amino-2-(2-furyl)ethan-1-OL unique.

    Reactivity: Its ability to undergo various chemical reactions and form diverse products highlights its versatility.

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

(2S)-2-amino-2-(furan-2-yl)ethanol

InChI

InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1

InChI-Schlüssel

LRKBGEPUMHLXRV-YFKPBYRVSA-N

Isomerische SMILES

C1=COC(=C1)[C@H](CO)N

Kanonische SMILES

C1=COC(=C1)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.